molecular formula C22H26N4O2S2 B11258553 N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide

N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide

Cat. No.: B11258553
M. Wt: 442.6 g/mol
InChI Key: GLMTZOUPSZVKSO-UHFFFAOYSA-N
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Description

N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a pyridazinyl group, a phenyl group, and a thiophene sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazinyl and thiophene sulfonamide intermediates. The key steps include:

    Formation of Pyridazinyl Intermediate: This involves the cyclization of appropriate precursors, such as hydrazine derivatives, with suitable aldehydes or ketones under acidic or basic conditions.

    Formation of Thiophene Sulfonamide Intermediate:

    Coupling Reaction: The final step involves coupling the pyridazinyl intermediate with the thiophene sulfonamide intermediate under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl group can be reduced to form dihydropyridazines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted phenyl or thiophene derivatives.

Scientific Research Applications

N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases like cancer, infections, and inflammatory conditions.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-ethylthiophene-2-sulfonamide

InChI

InChI=1S/C22H26N4O2S2/c1-2-19-10-13-22(29-19)30(27,28)25-18-9-7-8-17(16-18)20-11-12-21(24-23-20)26-14-5-3-4-6-15-26/h7-13,16,25H,2-6,14-15H2,1H3

InChI Key

GLMTZOUPSZVKSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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